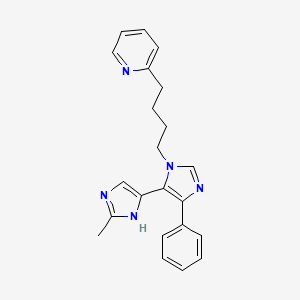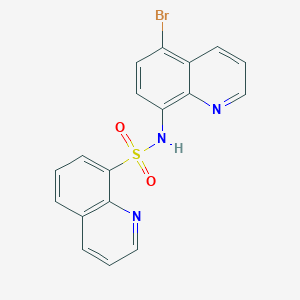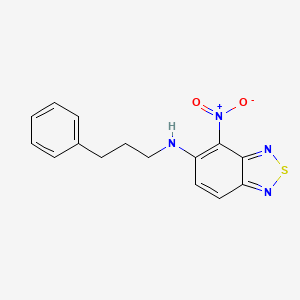
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole
Vue d'ensemble
Description
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole is a compound with a complex chemical structure. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole is complex and not fully understood. It is believed to modulate various cellular processes by interacting with specific molecular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a key role in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The compound has also been shown to enhance the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been shown to have low toxicity and high stability, making it suitable for long-term studies. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of the compound is complex and not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole. One potential direction is to further investigate the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to study the compound's mechanism of action in more detail, with the goal of identifying specific molecular targets that can be modulated for therapeutic purposes. Finally, future research could focus on developing more effective synthesis methods for the compound, with the goal of improving its yield and purity.
Applications De Recherche Scientifique
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole has been used extensively in scientific research for its potential applications in the field of biochemistry and pharmacology. It has been studied for its ability to modulate various cellular processes, including gene expression, protein synthesis, and cell signaling. The compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
2-[4-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]butyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-17-24-15-20(26-17)22-21(18-9-3-2-4-10-18)25-16-27(22)14-8-6-12-19-11-5-7-13-23-19/h2-5,7,9-11,13,15-16H,6,8,12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYQMEUPCRCKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=C(N=CN2CCCCC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-4,4'-biimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(diethylamino)ethyl]thio}-5-(diphenylmethyl)-4,6(1H,5H)-pyrimidinedione](/img/structure/B3825275.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-methylphenyl)carbamate](/img/structure/B3825293.png)
![1-methyl-2-[(phenoxyacetyl)amino]ethyl methylcarbamate](/img/structure/B3825299.png)
![ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825313.png)
![3,3,6,6-tetramethyl-9-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3825321.png)
![2-methyl-N,4-diphenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B3825327.png)

![N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B3825342.png)
![5-bromo-2-{[(7-bromo-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B3825350.png)
![3,5-dibromo-N-{3-chloro-4-[(3-chloro-2-naphthyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B3825361.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3825367.png)

![(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3825377.png)